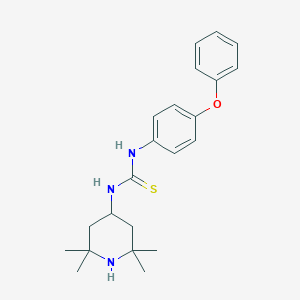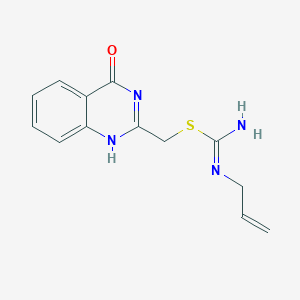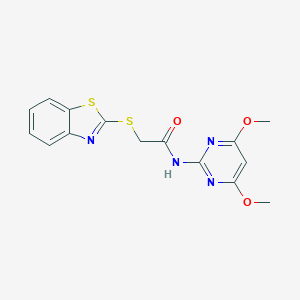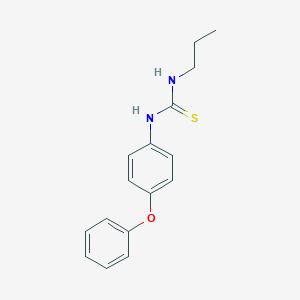
1-(4-Phenoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PPTU is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. The compound has a unique chemical structure that allows it to interact with biological systems in a specific manner, making it a promising candidate for drug development and other applications.
科学的研究の応用
PPTU has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. PPTU has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PPTU has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of PPTU is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. PPTU has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation and differentiation. PPTU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PPTU has been shown to exhibit a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. PPTU has also been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
PPTU has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, PPTU exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, PPTU also has some limitations. The compound is relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of PPTU is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on PPTU. One area of interest is the development of PPTU-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPTU and its potential applications in other fields, such as materials science and environmental science. Finally, the development of more efficient synthesis methods for PPTU may enable its widespread use as a research tool.
合成法
The synthesis of PPTU involves the reaction between 4-phenoxyaniline and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form an intermediate product, which is then reacted with thiocyanate to yield the final product. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
特性
製品名 |
1-(4-Phenoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
|---|---|
分子式 |
C22H29N3OS |
分子量 |
383.6 g/mol |
IUPAC名 |
1-(4-phenoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
InChI |
InChI=1S/C22H29N3OS/c1-21(2)14-17(15-22(3,4)25-21)24-20(27)23-16-10-12-19(13-11-16)26-18-8-6-5-7-9-18/h5-13,17,25H,14-15H2,1-4H3,(H2,23,24,27) |
InChIキー |
QGSMKXPMWYGGRZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
正規SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)


![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)
![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216325.png)
![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)
